molecular formula C4H8KOS2 B091349 Potassium isopropylxanthate CAS No. 140-92-1

Potassium isopropylxanthate

Cat. No.: B091349
CAS No.: 140-92-1
M. Wt: 175.3 g/mol
InChI Key: SGHVMYOCWWOKQQ-UHFFFAOYSA-N
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Description

Potassium isopropylxanthate, also known as potassium O-isopropyl dithiocarbonate, is an organosulfur compound with the chemical formula (CH₃)₂CHOCS₂K. It is a yellowish powder that is soluble in water and is primarily used as a flotation agent in the mining industry to extract metal ions from ores. This compound is also utilized in various chemical synthesis processes due to its reactivity and ability to form complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium isopropylxanthate is synthesized through a process known as xanthation. The reaction involves the treatment of isopropyl alcohol with carbon disulfide and potassium hydroxide. The general reaction is as follows: [ \text{(CH₃)₂CHOH} + \text{CS₂} + \text{KOH} \rightarrow \text{(CH₃)₂CHOCS₂K} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, the synthesis is typically carried out in a reactor where isopropyl alcohol is mixed with carbon disulfide and potassium hydroxide under controlled temperature and pressure conditions. The reaction mixture is then stirred until the formation of this compound is complete. The product is usually purified by filtration and drying to obtain a high-purity compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form dixanthogen, a disulfide compound.

    Substitution: It can participate in nucleophilic substitution reactions where the xanthate group is replaced by other nucleophiles.

    Complexation: It forms complexes with various metal ions, which is the basis for its use in flotation processes.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen or hydrogen peroxide can be used for oxidation reactions.

    Nucleophiles: Halides, amines, and other nucleophiles can be used in substitution reactions.

    Metal Ions: Copper, lead, and zinc ions are commonly used in complexation reactions.

Major Products:

Scientific Research Applications

Potassium isopropylxanthate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Potassium ethylxanthate: Similar in structure but with an ethyl group instead of an isopropyl group.

    Sodium isopropylxanthate: Similar but with sodium instead of potassium.

    Potassium amylxanthate: Similar but with an amyl group instead of an isopropyl group.

Uniqueness: Potassium isopropylxanthate is unique due to its specific reactivity and selectivity in forming complexes with certain metal ions. Its isopropyl group provides distinct steric and electronic properties compared to other xanthates, making it particularly effective in certain flotation and purification processes .

Properties

CAS No.

140-92-1

Molecular Formula

C4H8KOS2

Molecular Weight

175.3 g/mol

IUPAC Name

potassium;propan-2-yloxymethanedithioate

InChI

InChI=1S/C4H8OS2.K/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7);

InChI Key

SGHVMYOCWWOKQQ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)OC(=S)[S-].[K+]

SMILES

CC(C)OC(=S)[S-].[K+]

Canonical SMILES

CC(C)OC(=S)S.[K]

140-92-1

Pictograms

Irritant

Related CAS

108-25-8 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can Potassium isopropylxanthate be used in organic synthesis, and what types of reactions does it facilitate?

A2: Yes, this compound serves as an odorless sulfur source in organic synthesis. It participates in copper iodide-catalyzed hydrothiolation reactions of alkynes, specifically phenylacetylene, with aryl or alkyl halides. [] This reaction proceeds through a three-component, one-pot mechanism, involving the formation of a carbothionate intermediate. Importantly, the reaction exhibits high regioselectivity, yielding exclusively the (Z)-β-alkenyl sulfide isomer. []

Q2: What is the molecular structure of this compound, and are there any spectroscopic data available to confirm its identity?

A2: While the provided research papers do not delve into the specific spectroscopic characterization of this compound, its molecular formula is C4H7KOS2. This information can be used to deduce its structure:

    Q3: What are the environmental implications of using this compound in industrial processes?

    A4: While the provided abstracts don't directly address the environmental impact of this compound, its use in mining, specifically bioleaching, raises concerns. [] As a xanthate, it might pose risks to aquatic life and potentially contribute to soil and water contamination. Further research is crucial to understand its degradation pathways, ecotoxicological effects, and to develop strategies for its responsible use, recycling, and waste management. This would ensure the sustainability of processes employing this compound and minimize its potential negative impact on the environment.

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